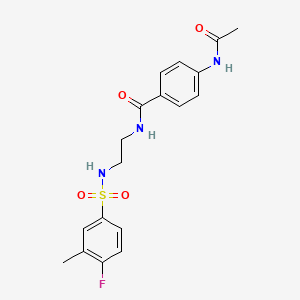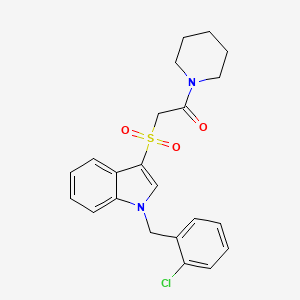![molecular formula C21H25NO4 B2781735 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide CAS No. 923140-16-3](/img/structure/B2781735.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide, also known as DENAQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. DENAQ is a derivative of naphthalimide and is known for its ability to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a key role in DNA repair processes.
Mechanism of Action
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide is a potent inhibitor of PARP, an enzyme that plays a key role in DNA repair processes. PARP is activated in response to DNA damage and catalyzes the transfer of ADP-ribose units to target proteins, including itself. This process leads to the recruitment of DNA repair factors to the site of damage and promotes the repair of DNA lesions. However, excessive PARP activation can lead to depletion of cellular NAD+ and ATP, resulting in cell death.
Biochemical and Physiological Effects:
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide has been shown to have a range of biochemical and physiological effects. Inhibition of PARP by N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide can lead to the accumulation of DNA damage and the activation of cell death pathways. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP, making it a useful tool for investigating the role of PARP in various biological processes. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide is also relatively stable and can be easily synthesized in large quantities. However, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several potential future directions for research on N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide. Another area of interest is the investigation of the role of PARP in various disease states, including cancer and neurodegenerative diseases. Finally, the development of new formulations of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide that improve its solubility and bioavailability could lead to its use as a therapeutic agent in the future.
Synthesis Methods
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide involves the reaction of 2-ethoxy-1-naphthoic acid with 2-aminoethanol in the presence of a dehydrating agent, such as thionyl chloride, to form the corresponding amide. The amide is then treated with a spirocyclic lactone, such as 1,4-dioxaspiro[4.4]nonane-2,3-dione, to form N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide has been used in a variety of studies to investigate the role of PARP in various biological processes, including DNA repair, cell death, and inflammation.
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-2-24-18-10-9-15-7-3-4-8-17(15)19(18)20(23)22-13-16-14-25-21(26-16)11-5-6-12-21/h3-4,7-10,16H,2,5-6,11-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQAWHAFKUXIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3COC4(O3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)
![N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B2781665.png)
![3-({[(3,4-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2781666.png)
![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2781669.png)

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide](/img/structure/B2781672.png)

![3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781675.png)